molecular formula C8H5F3N2O B038809 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile CAS No. 116548-08-4

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B038809
CAS No.: 116548-08-4
M. Wt: 202.13 g/mol
InChI Key: KJPCSAVVWNUZOG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C8H5F3N2O and a molecular weight of 202.1 g/mol . It is a derivative of nicotinonitrile and is characterized by the presence of a hydroxyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:

Preparation Methods

The synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile typically involves the substitution of a chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine with a hydroxyl group. This reaction requires high temperatures and strong basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile include:

Properties

IUPAC Name

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCSAVVWNUZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350131
Record name 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116548-08-4
Record name 1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116548-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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